

Technical Support Center: Method Validation for Quantifying Azelastine in Biological Samples

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Azelastine Hydrochloride*

Cat. No.: *B1666251*

[Get Quote](#)

Welcome to the technical support center for the bioanalytical quantification of Azelastine. This guide is designed for researchers, scientists, and drug development professionals who are developing and validating methods for measuring Azelastine and its metabolites in biological matrices. Here, we move beyond simple protocols to address the specific challenges and nuances of this analysis, providing expert insights in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have when first establishing an Azelastine bioanalytical workflow.

Q1: What is the most suitable analytical technique for quantifying Azelastine in biological samples like plasma, and why?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry-standard and most recommended technique. The reason lies in its superior sensitivity and selectivity. Azelastine is typically present at very low concentrations (pg/mL to ng/mL) in plasma after therapeutic administration.^{[1][2]} LC-MS/MS provides the low limit of quantification (LLOQ) necessary to accurately define the pharmacokinetic (PK) profile.^[3] Furthermore, its selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for precise quantification even in the presence of complex biological matrix components and potential metabolites.^{[1][2]}

Q2: Which regulatory guidelines are considered the gold standard for this type of bioanalytical method validation?

A: You should adhere to the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.^{[4][5]} This guideline represents a harmonized consensus from major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and has largely superseded their previous individual guidances.^[6] Following the ICH M10 framework ensures that your data will be considered reliable and acceptable for regulatory submissions.^[5]

Q3: How do I choose an appropriate internal standard (IS) for Azelastine quantification?

A: The choice of internal standard is critical for achieving accuracy and precision. The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as Azelastine-¹³C,_{d3}.^[7] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, meaning it experiences and compensates for variations in sample extraction, matrix effects, and ionization more effectively than any other option.^{[8][9]}

If a SIL-IS is not available, a structural analog can be used, but with caution. For example, clomipramine has been successfully used in some validated methods.^{[1][3]} However, you must rigorously demonstrate that it behaves similarly to Azelastine during extraction and ionization and that it is chromatographically resolved from any potential interferences.^[9]

Q4: What are the primary validation parameters I need to evaluate according to ICH M10?

A: A full validation for a bioanalytical method must comprehensively characterize its performance.^{[5][10]} The key parameters are summarized in the table below.

Validation Parameter	Purpose	Typical Acceptance Criteria (ICH M10)
Selectivity & Specificity	To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences. [10]	No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix.
Calibration Curve & LLOQ	To demonstrate the relationship between instrument response and analyte concentration and to define the lowest concentration that can be measured with acceptable accuracy and precision. [1][11]	At least 6 non-zero points; LLOQ precision $\leq 20\% \text{ CV}$, accuracy $\pm 20\%$; Other points precision $\leq 15\% \text{ CV}$, accuracy $\pm 15\%$.
Accuracy & Precision	To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). [11]	For QC samples (Low, Mid, High), intra- and inter-run precision (CV) should be $\leq 15\%$ and accuracy should be within $\pm 15\%$ of nominal. [10]
Matrix Effect	To assess the impact of co-eluting matrix components on the ionization of the analyte and IS. [12][13]	The CV of the matrix factor across at least six lots of matrix should be $\leq 15\%$.
Recovery	To evaluate the efficiency of the extraction process.	While no strict criteria are set, recovery should be consistent, precise, and optimized to ensure sufficient sensitivity.
Stability	To ensure the analyte is stable throughout the entire process: sample collection, storage (short-term, long-term, freeze-thaw), and processing. [14][15]	Mean concentration of stability samples should be within $\pm 15\%$ of nominal concentration.

Dilution Integrity	To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and analyzed accurately.[10]	Accuracy and precision of diluted QC s must be within $\pm 15\%$.
Carry-over	To ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.[10]	Response in a blank sample following the ULOQ should be $\leq 20\%$ of the LLOQ response and $\leq 5\%$ for the IS.

Part 2: Troubleshooting Guides

This section uses a problem-and-solution format to address specific experimental issues.

Sample Preparation & Extraction

Q: My recovery for Azelastine is consistently low (<50%) using liquid-liquid extraction (LLE). What factors should I investigate?

A: Low LLE recovery for a basic compound like Azelastine is often related to pH control and solvent choice. Here's a troubleshooting workflow:

- **Check the pH of the Aqueous Phase:** Azelastine is a basic compound. To ensure it is in its neutral, non-ionized state for efficient partitioning into an organic solvent, the pH of the biological sample (e.g., plasma) must be raised. Ensure you are adding a sufficient amount of a basic buffer (e.g., sodium carbonate or ammonium hydroxide) to bring the sample pH to >9 .
- **Re-evaluate Your Extraction Solvent:** A single solvent may not be optimal. Consider a mixture to increase polarity and improve partitioning. A common and effective combination used for Azelastine is n-hexane with a small percentage of a more polar solvent like isopropanol (e.g., 97:3 v/v).[1][3] Other options include methyl tert-butyl ether (MTBE) or diethyl ether.

- Optimize Mixing: Insufficient vortexing time or intensity can lead to incomplete extraction. Ensure at least 5-10 minutes of vigorous mixing. However, overly aggressive mixing can lead to the next problem.
- Manage Emulsions: The formation of an emulsion layer between the aqueous and organic phases is a common issue that traps the analyte and reduces recovery. To break an emulsion, try adding a small amount of salt (e.g., sodium chloride), centrifuging at a higher speed or for a longer duration, or flash-freezing the aqueous layer in a dry ice/acetone bath.

Q: I'm observing significant ion suppression in some plasma lots but not others. How do I diagnose and mitigate this matrix effect?

A: Variable matrix effects are a significant threat to data integrity.[13][16] The cause is typically co-eluting endogenous compounds like phospholipids that interfere with the ionization process in the MS source.[17]

Diagnosis: The standard method is a post-extraction spike experiment.[13]

- Extract blank plasma from at least six different sources (lots).
- Spike the extracted blank matrix with the analyte at a known concentration (e.g., Low QC).
- Prepare a parallel set of standards in the final reconstitution solvent at the same concentration.
- Calculate the Matrix Factor (MF) for each lot: $MF = (\text{Peak Area in Post-Spiked Extract}) / (\text{Peak Area in Solvent Standard})$.
- An $MF < 1$ indicates ion suppression; an $MF > 1$ indicates ion enhancement. The coefficient of variation (CV) of the MF across all lots should be $\leq 15\%$ to be acceptable.[10]

Mitigation Strategies:

- Improve Sample Cleanup: If you are using protein precipitation (PPT), switch to a more selective technique like LLE or, preferably, solid-phase extraction (SPE). An Oasis HLB SPE cartridge, for example, has been used effectively for Azelastine.[2]

- Optimize Chromatography: Adjust your LC gradient to better separate Azelastine from the region where phospholipids typically elute (early in the run). A longer run time or a shallower gradient can resolve the analyte from interferences.
- Use a Stable Isotope-Labeled IS: This is the most effective solution. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for the variability and ensuring accurate quantification.[\[7\]](#)

Liquid Chromatography (LC)

Q: My Azelastine chromatographic peak is tailing badly. What is the cause and how can I improve the peak shape?

A: Peak tailing for Azelastine, a basic amine-containing compound, is almost always due to secondary ionic interactions with acidic silanol groups on the surface of the silica-based LC column.[\[12\]](#)

Solutions:

- Mobile Phase pH: Ensure the pH of your aqueous mobile phase is well below the pKa of the silanols (~pH 3.5-4.5) or well above it. For reversed-phase ESI+ analysis, an acidic mobile phase is preferred. Using a buffer like ammonium acetate or ammonium formate at a concentration of 5-10 mM and a pH between 3 and 5 is a good starting point.[\[1\]](#)[\[3\]](#)
- Use a High-Purity, End-Capped Column: Modern columns (e.g., C8 or C18) with high-purity silica and thorough end-capping have fewer free silanol groups, which minimizes these secondary interactions.
- Consider a Different Stationary Phase: If tailing persists, a column with an embedded polar group or a phenyl-hexyl phase can offer alternative selectivity and reduce tailing for basic compounds.

Q: I'm trying to simultaneously analyze Azelastine and its main active metabolite, desmethylazelastine. I'm having trouble resolving them. Any suggestions?

A: Desmethylazelastine is more polar than the parent drug.[\[18\]](#) Achieving baseline separation is key for accurate, independent quantification.

- Adjust Mobile Phase Strength: Start with a lower percentage of organic solvent (e.g., acetonitrile or methanol) in your initial gradient conditions. This will increase the retention of the more polar desmethylazelastine.
- Employ a Shallow Gradient: After the elution of desmethylazelastine, use a slow, shallow gradient to elute Azelastine. This will maximize the separation between the two peaks.
- Optimize Column Chemistry: A C18 column will generally provide more retention for both compounds than a C8. Experimenting with different column chemistries might be necessary to achieve optimal resolution. A method has been reported using a C18 column to successfully separate both.[7]

Mass Spectrometry (MS)

Q: I am struggling to get a stable and intense signal for Azelastine in ESI positive mode. What parameters should I focus on optimizing?

A: A weak or unstable signal can often be traced back to suboptimal ion source conditions or mobile phase incompatibility.[19]

- Source Parameter Optimization: Infuse a standard solution of Azelastine directly into the mass spectrometer and systematically optimize key parameters:
 - Capillary/Spray Voltage: For ESI+, this is typically in the range of 3000-5500 V.[1]
 - Source Temperature: A typical starting point is 400-500°C.[1]
 - Nebulizer and Heater Gas Flows: These nitrogen gas flows are critical for efficient desolvation. Optimize them to achieve the most stable and intense signal.
- Mobile Phase Additives: Ensure your mobile phase contains a proton source to facilitate ionization. An acidic additive like formic acid (0.1%) or a buffer like ammonium acetate is essential for robust protonation ($[M+H]^+$).[1][3]
- MRM Transition Selection: Confirm you are using the most sensitive and specific precursor-to-product ion transition. For Azelastine, a common transition is m/z 382.2 → 112.2.[3] Use the instrument software to perform a product ion scan and optimize the collision energy to maximize the intensity of your chosen fragment ion.

Q: In a published method, the authors mentioned an "abnormal signal loss issue for desmethylazelastine."^[7] What could cause this and how would I troubleshoot it?

A: This is an excellent example of a non-obvious experimental challenge. Signal loss for a specific analyte, especially a metabolite, can be due to several factors:

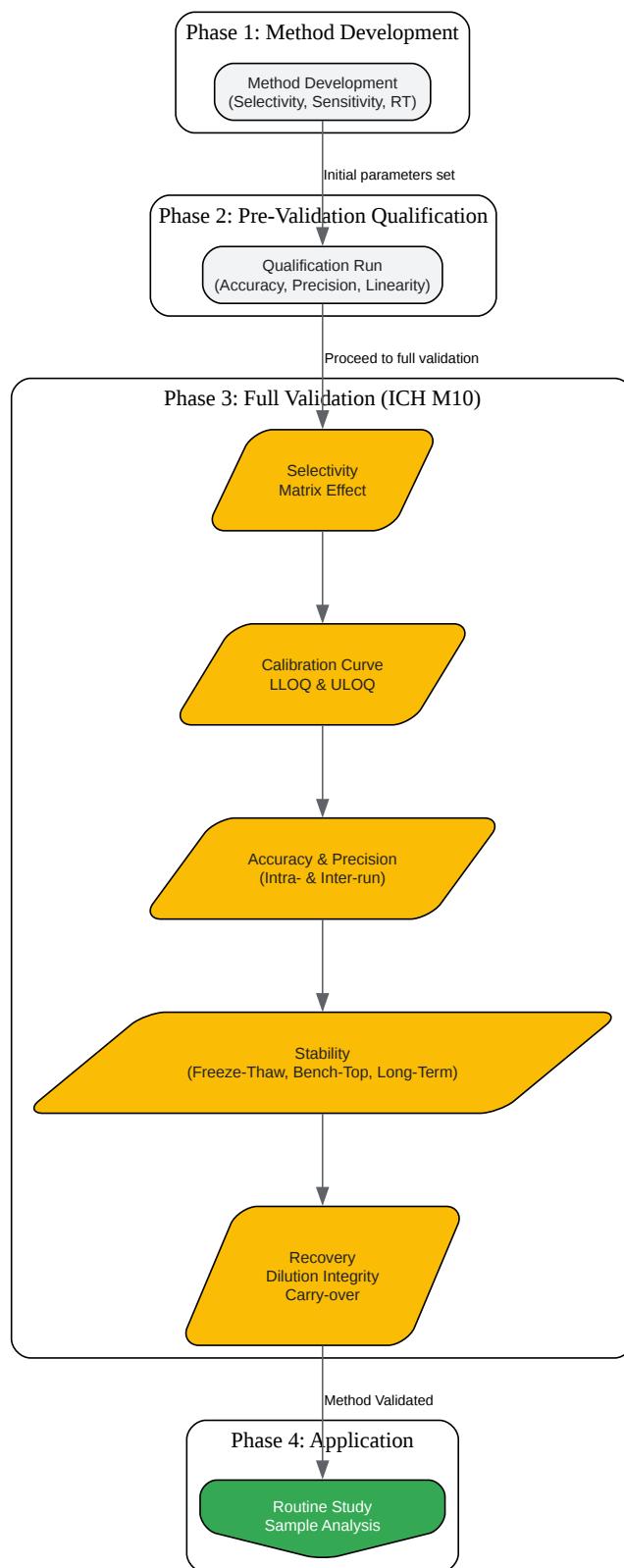
- In-Source Instability: The metabolite may be less stable than the parent drug and could be fragmenting or degrading within the hot, high-voltage environment of the ion source. Try reducing the source temperature or altering other source parameters to see if the signal returns.
- Adsorption: The metabolite may be adsorbing to surfaces in the LC flow path or autosampler. This can be addressed by priming the system with several injections of a high-concentration standard or by adding a small amount of an "adsorption blocker" like triethylamine to the sample diluent (if compatible with your method).
- Metabolite-Specific Matrix Effects: It's possible that an endogenous component co-elutes perfectly with the metabolite but not the parent drug, causing severe and specific ion suppression. This would require chromatographic optimization to resolve the metabolite from the interference.
- pH-Dependent Instability: The metabolite might be unstable at the pH of the final reconstitution solvent. Analyze a freshly prepared standard immediately and compare its response to one that has been sitting in the autosampler for several hours to assess short-term stability.

Part 3: Protocols & Visualizations

Example Protocol: Liquid-Liquid Extraction of Azelastine from Human Plasma

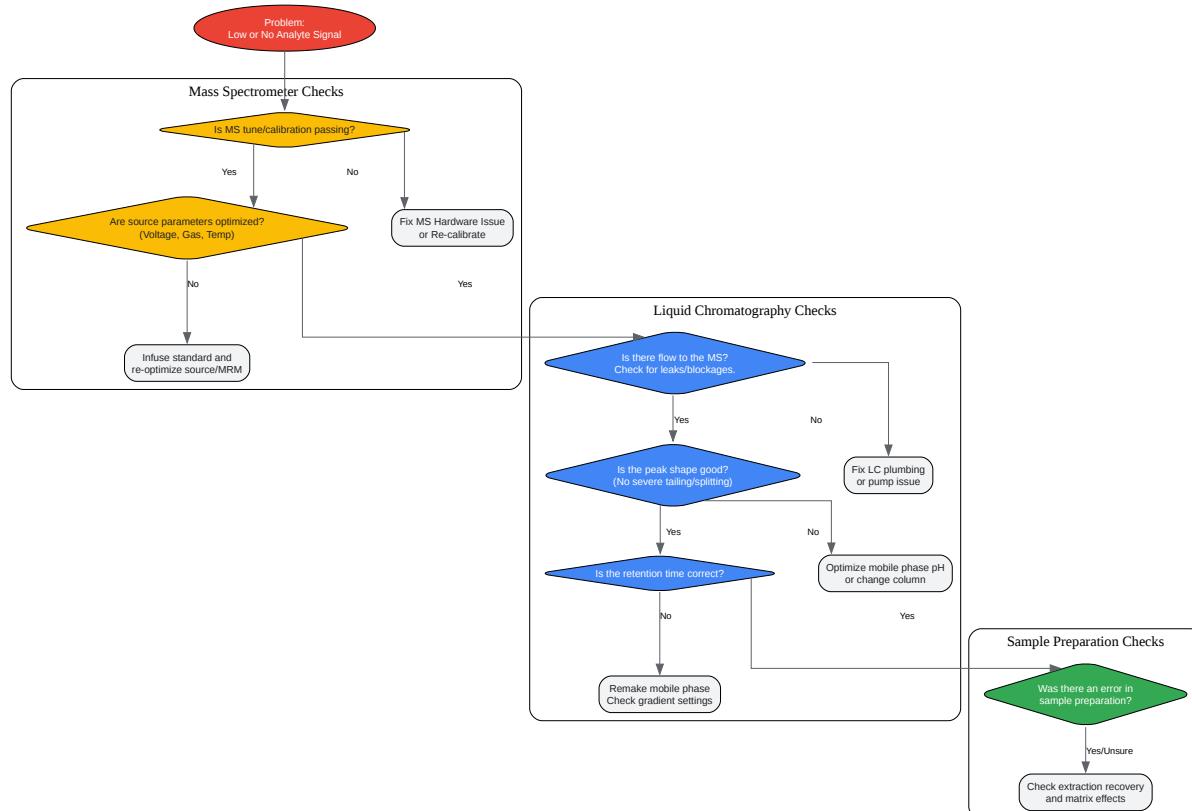
This protocol is a representative example based on methodologies found in the literature.^{[1][3]} It must be optimized and fully validated in your laboratory.

- Sample Preparation:
 - Pipette 1.0 mL of human plasma (calibrator, QC, or unknown sample) into a 15 mL polypropylene centrifuge tube.


- Add 50 µL of the internal standard working solution (e.g., Clomipramine or Azelastine-¹³C,d₃).
- Add 100 µL of 1 M sodium carbonate buffer (pH ~10) and vortex briefly to mix.
- Extraction:
 - Add 5.0 mL of extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).
 - Cap the tube and vortex vigorously for 10 minutes.
 - Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
- Evaporation:
 - Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the aqueous layer or protein interface.
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution & Injection:
 - Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:5 mM ammonium acetate).
 - Vortex for 30 seconds to ensure the residue is fully dissolved.
 - Transfer the solution to an autosampler vial with an insert.
 - Inject 10 µL onto the LC-MS/MS system.

Example LC-MS/MS Parameters

The following table provides starting parameters for method development, compiled from published methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)


Parameter	Azelastine	Desmethylazelastin e	Internal Standard (Clomipramine)
LC Column	C8 or C18, 2.1 or 4.6 mm ID, < 5 µm	C18, 2.1 or 4.6 mm ID, < 5 µm	C8 or C18, 2.1 or 4.6 mm ID, < 5 µm
Mobile Phase A	5-10 mM Ammonium Acetate or Formate in Water	5-10 mM Ammonium Acetate or Formate in Water	5-10 mM Ammonium Acetate or Formate in Water
Mobile Phase B	Acetonitrile or Methanol	Acetonitrile or Methanol	Acetonitrile or Methanol
Flow Rate	0.25 - 0.8 mL/min	0.25 - 0.8 mL/min	0.25 - 0.8 mL/min
Ionization Mode	ESI Positive	ESI Positive	ESI Positive
Precursor Ion (Q1)	m/z 382.2	m/z 368.2	m/z 315.3
Product Ion (Q3)	m/z 112.2	m/z 98.1	m/z 86.1
Collision Energy (eV)	~35 eV (Requires Optimization)	~30 eV (Requires Optimization)	~30 eV (Requires Optimization)

Diagrams and Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for Bioanalytical Method Validation per ICH M10 Guidelines.

[Click to download full resolution via product page](#)

Caption: Decision Tree for Troubleshooting Low Analyte Signal in LC-MS/MS.

Part 4: References

- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [\[Link\]](#)
- Bioanalytical method validation - Scientific guideline. European Medicines Agency. [\[Link\]](#)
- Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [\[Link\]](#)
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [\[Link\]](#)
- ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma. [\[Link\]](#)
- USFDA guidelines for bioanalytical method validation. Slideshare. [\[Link\]](#)
- Guideline on bioanalytical method validation. EMA. [\[Link\]](#)
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [\[Link\]](#)
- Bioanalytical Method Validation FDA 2001.pdf. FDA. [\[Link\]](#)
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [\[Link\]](#)
- Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. NIH. [\[Link\]](#)
- bioanalytical method validation and study sample analysis m10. ICH. [\[Link\]](#)
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [\[Link\]](#)
- LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [\[Link\]](#)
- Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry.

PubMed. [\[Link\]](#)

- Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PubMed. [\[Link\]](#)
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Separation Science. [\[Link\]](#)
- ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. [\[Link\]](#)
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [\[Link\]](#)
- ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [\[Link\]](#)
- LCMS Troubleshooting Tips. Shimadzu. [\[Link\]](#)
- Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. PubMed. [\[Link\]](#)
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [\[Link\]](#)
- Development of Validated LC-MS/MS Method for Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers. B P International. [\[Link\]](#)
- Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. [\[Link\]](#)
- Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. PubMed. [\[Link\]](#)
- Azelastine | C22H24CIN3O. PubChem. [\[Link\]](#)
- What is the mechanism of action for azelastine?. Dr.Oracle. [\[Link\]](#)

- Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. ResearchGate. [\[Link\]](#)
- The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue. *Frontiers*. [\[Link\]](#)
- Method validation and characterization of stress degradation products of **azelastine hydrochloride** using LC-UV/PDA and LC-Q/TOF-MS studies. *PubMed*. [\[Link\]](#)
- (PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [\[Link\]](#)
- Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. *PubMed*. [\[Link\]](#)
- Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. *Semantic Scholar*. [\[Link\]](#)
- Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. *IJSDR*. [\[Link\]](#)
- **Azelastine hydrochloride**: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability. *PubMed*. [\[Link\]](#)
- Pharmacometric Modeling of the Impact of Azelastine Nasal Spray on SARS-CoV-2 Viral Load and Related Symptoms in COVID-19 Patients. *PMC - NIH*. [\[Link\]](#)
- Cytological Study of Topical Effect of **Azelastine Hydrochloride** on the Nasal Mucous Membrane Cells in Various Nasal Rhinitis Types. *NIH*. [\[Link\]](#)
- Quantification of the Distribution of Azelastine HCl/Fluticasone Propionate Nasal Spray in an Anatomical Model of the Human Nasal Cavity. ResearchGate. [\[Link\]](#)
- Selection of Internal Standards for LC-MS/MS Applications. *Cerilliant*. [\[Link\]](#)

- Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [\[Link\]](#)
- A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. [\[Link\]](#)
- A study of method development and validation for estimation of **Azelastine hydrochloride** in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics. [\[Link\]](#)
- Azelastine Nasal Spray in Non-Hospitalized Subjects with Mild COVID-19 Infection: A Randomized Placebo-Controlled, Parallel-Group, Multicentric, Phase II Clinical Trial. NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpjournal.org [jcpjournal.org]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]

- 9. cerilliant.com [cerilliant.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. zefsci.com [zefsci.com]
- 13. longdom.org [longdom.org]
- 14. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- To cite this document: BenchChem. [Technical Support Center: Method Validation for Quantifying Azelastine in Biological Samples]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666251#method-validation-for-quantifying-azelastine-in-biological-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com